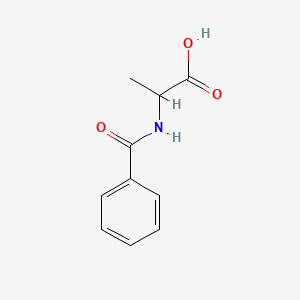

N-Benzoyl-DL-alanine

Description

Properties

IUPAC Name |

2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870867 | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Benzoylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1205-02-3, 90988-29-7, 2198-64-3 | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1205-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC167298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, N-benzoyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzoyl-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-DL-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC8J7LE2D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzoyl-DL-alanine chemical properties and structure

An In-depth Technical Guide to N-Benzoyl-DL-alanine: Chemical Properties, Synthesis, and Applications

Abstract

N-Benzoyl-DL-alanine is a protected amino acid derivative with significant utility in synthetic organic chemistry and biochemical research. As an N-acyl derivative of the racemic amino acid DL-alanine, it serves as a crucial building block in peptide synthesis and as an intermediate in the development of pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and purification, a thorough analysis of its structural characterization, and a discussion of its key applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Molecular Structure and Physicochemical Properties

N-Benzoyl-DL-alanine, with the IUPAC name 2-benzamidopropanoic acid, is structurally characterized by an alanine backbone where the amino group is acylated with a benzoyl group.[1] This modification imparts specific chemical properties, rendering the amino group unreactive during subsequent chemical transformations, a critical feature for its application in peptide synthesis.[2] The molecule exists as a racemic mixture, containing equal amounts of the N-Benzoyl-D-alanine and N-Benzoyl-L-alanine enantiomers.[2]

The introduction of the hydrophobic benzoyl group significantly influences its physical properties compared to the parent amino acid, DL-alanine. It appears as a white to off-white crystalline solid and exhibits limited solubility in water but is more soluble in polar organic solvents and aqueous alkaline solutions.[3][4][5] The increase in solubility under basic conditions is due to the deprotonation of the carboxylic acid moiety.[3]

Key Physicochemical Data

The fundamental properties of N-Benzoyl-DL-alanine are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Reference(s) |

| CAS Number | 1205-02-3 | [1][6][7] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][6] |

| Molecular Weight | 193.20 g/mol | [1][2][7] |

| Appearance | White crystalline powder or crystals | [4][5][8] |

| Melting Point | 160.0 - 170.0 °C | [4][6] |

| Solubility | Very slightly soluble in water. Soluble in polar organic solvents. | [3][5][6] |

| IUPAC Name | 2-benzamidopropanoic acid | [1] |

| Synonyms | Benzoyl-DL-alanine, DL-N-Benzoylalanine, 2-(Phenylformamido)propanoic acid | [1][7][8] |

| pKa (Predicted) | 3.86 ± 0.10 | [5] |

| XLogP3 | 1.2 | [1][8] |

Synthesis and Purification

The most prevalent and efficient method for the synthesis of N-Benzoyl-DL-alanine is the Schotten-Baumann reaction. This involves the acylation of DL-alanine with benzoyl chloride in an aqueous alkaline medium.[2] The base, typically sodium hydroxide, serves two critical functions: it deprotonates the amino group of alanine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide bond.

Caption: Schotten-Baumann synthesis of N-Benzoyl-DL-alanine.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis and purification of N-Benzoyl-DL-alanine.

Materials:

-

DL-Alanine

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Ice bath, magnetic stirrer, beakers, Erlenmeyer flask, Büchner funnel

Procedure:

-

Dissolution: In a 250 mL beaker, dissolve DL-alanine in an aqueous solution of 2N sodium hydroxide. Maintain the temperature of the solution between 0-5 °C using an ice bath.[9]

-

Acylation: While vigorously stirring the cooled alanine solution, slowly and alternately add benzoyl chloride and a 2N sodium hydroxide solution in portions.[3][9] It is crucial to maintain the reaction mixture at a basic pH (9-10) throughout the addition to ensure the amino group remains deprotonated and to neutralize the HCl byproduct.[3]

-

Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.[2]

-

Precipitation: Cool the reaction mixture again in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH reaches approximately 2.[2][9] N-Benzoyl-DL-alanine, being poorly soluble in acidic aqueous solution, will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove inorganic salts and other water-soluble impurities.

-

Purification (Recrystallization): Purify the crude product by recrystallization.[2] A common solvent system is an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure N-Benzoyl-DL-alanine.

Structural Elucidation and Analytical Characterization

The identity and purity of synthesized N-Benzoyl-DL-alanine are confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. Key resonances include a doublet for the methyl protons (CH₃), a multiplet for the alpha-proton (α-CH), a broad singlet for the amide proton (NH), and multiplets in the aromatic region for the benzoyl group protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon, the alpha-carbon, the carboxylic acid carbonyl, the amide carbonyl, and the aromatic carbons of the benzoyl group.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and another C=O stretch (Amide I band) from the amide group.[1][7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of N-Benzoyl-DL-alanine.[7][11]

Applications in Research and Drug Development

N-Benzoyl-DL-alanine is a valuable compound with several key applications in scientific research and industry.

Caption: Key applications of N-Benzoyl-DL-alanine.

Peptide Synthesis

A primary application of N-Benzoyl-DL-alanine is in peptide synthesis. The benzoyl (Bz) group serves as a robust protecting group for the amine functionality of alanine.[2] This protection prevents the amino group from participating in unwanted side reactions during the formation of peptide bonds at the C-terminus. The benzoyl group can be incorporated to improve the stability of peptides against enzymatic degradation by aminopeptidases.[3]

Pharmaceutical Intermediate

N-Benzoyl-DL-alanine is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[12][13] The benzoyl group can introduce a necessary hydrophobic character to a molecule, potentially enhancing its binding affinity to biological targets like proteins and enzymes.[3] While the DL-racemic form is used in syntheses where the stereocenter is not critical or will be resolved later, the individual L- and D-enantiomers are crucial for asymmetric synthesis, acting as chiral building blocks for stereochemically defined active pharmaceutical ingredients (APIs).[3][14]

Biochemical Research

The compound is also employed in biochemical research to study enzyme-substrate interactions.[2] Specifically, it has been used in studies involving proteases such as carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues. By modifying the alanine residue, researchers can investigate the specificity and mechanism of these enzymes.[2]

Safety and Handling

According to safety data sheets (SDS), N-Benzoyl-DL-alanine is not classified as a hazardous substance.[15][16] However, as with all laboratory chemicals, appropriate safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[16][17]

-

Handling: Avoid creating dust when handling the solid material. Ensure adequate ventilation in the work area. Avoid contact with skin, eyes, and clothing.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

-

First Aid: In case of contact, rinse the affected area with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water.[15][16]

Conclusion

N-Benzoyl-DL-alanine is a foundational molecule in the field of synthetic chemistry. Its utility stems from the stable benzoyl protection of the amino group, which facilitates its use in complex synthetic pathways such as peptide construction and pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in research and development. This guide provides the core technical knowledge required by scientists to leverage this versatile compound in their work.

References

-

ChemBK. N-benzoyl-dl-alanine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71002, N-Benzoyl-DL-alanine. [Link]

-

National Institute of Standards and Technology. N-Benzoyl-dl-alanine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Cheméo. Chemical Properties of N-Benzoyl-dl-alanine (CAS 1205-02-3). [Link]

-

PrepChem.com. Synthesis of N-benzoyl L-alanine. [Link]

-

National Institute of Standards and Technology. N-Benzoyl-dl-alanine. [Link]

-

SpectraBase. N-Benzoylalanine. [Link]

-

Fisher Scientific. FICHES DE DONNEES DE SECURITE - N-Benzoyl-DL-alanine. [Link]

-

ResearchGate. Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. [Link]

-

Cheméo. N-Benzoyl-dl-alanine. [Link]

-

National Institute of Standards and Technology. N-Benzoyl-dl-alanine - Mass spectrum (electron ionization). [Link]

Sources

- 1. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 3. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 4. N-Benzoyl-DL-alanine, 97+% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 12. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 13. N-Benzoyl-DL-alanine, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. chemimpex.com [chemimpex.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.fr [fishersci.fr]

A Technical Guide to N-Benzoyl-DL-alanine (C₁₀H₁₁NO₃) for Research and Development

Abstract: This document provides a comprehensive technical overview of N-Benzoyl-DL-alanine (CAS No: 1205-02-3), a pivotal molecule in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, including its definitive molecular weight and formula, and present a detailed, field-proven protocol for its synthesis and purification. Furthermore, this guide elucidates the compound's applications as a synthetic building block, a tool in biochemical assays, and a scaffold for developing novel therapeutic agents. The methodologies described herein are grounded in established chemical principles, incorporating self-validating steps to ensure experimental robustness and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

N-Benzoyl-DL-alanine is an N-acyl amino acid, specifically the N-benzoyl derivative of the racemic mixture of alanine[1][2]. The attachment of a benzoyl group to the nitrogen atom of DL-alanine transforms the simple amino acid into a versatile chemical entity with significant utility in diverse research fields[3]. Its primary strategic importance lies in three key areas:

-

Synthetic Organic Chemistry: It serves as a crucial intermediate and building block for creating more complex organic molecules. The benzoyl group acts as a robust protecting group for the amine, preventing unwanted side reactions during the construction of peptide chains and other complex syntheses[3].

-

Biochemical Research: The compound is frequently used as a model substrate for studying enzyme-substrate interactions, particularly with proteases like carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues[3]. This allows for the elucidation of enzyme action mechanisms.

-

Pharmaceutical Development: As an intermediate in drug synthesis, N-Benzoyl-DL-alanine provides a foundational scaffold[3][4]. Derivatives have demonstrated potential antimicrobial properties, highlighting its role as a lead structure for developing new antibiotics[3].

This guide provides the core knowledge required to synthesize, characterize, and effectively utilize this compound in a modern research setting.

Core Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of successful experimentation. N-Benzoyl-DL-alanine is a white crystalline solid characterized by the following key identifiers and physical constants.[2][5]

| Property | Value | Source |

| CAS Number | 1205-02-3 | [2][3][6][7] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3][6][7][8] |

| Molecular Weight | 193.20 g/mol | [1][2][3][6][8] |

| Exact Mass | 193.07389321 Da | [1][2] |

| Appearance | White Crystalline Solid | [2][9] |

| Melting Point | 165-167 °C | [5] |

| Solubility | Very slightly soluble in water; Soluble in polar organic solvents. | [2][4][5] |

| IUPAC Name | 2-(Benzoylamino)propanoic acid | [1] |

Molecular Structure Visualization

The structure consists of a central alanine core where the amino group is acylated with a benzoyl group.

Caption: Molecular structure of N-Benzoyl-DL-alanine.

Synthesis and Purification: A Validated Protocol

The synthesis of N-Benzoyl-DL-alanine is most reliably achieved via the Schotten-Baumann reaction, a robust method for acylating amines.[3] This protocol is designed to be self-validating through careful control of reaction conditions and purification that isolates the product based on its intrinsic chemical properties.

Experimental Protocol

Objective: To synthesize and purify N-Benzoyl-DL-alanine from DL-alanine and benzoyl chloride.

Materials:

-

DL-Alanine

-

Benzoyl Chloride (reagent grade)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, ice bath, pH meter/paper, Buchner funnel apparatus.

Methodology:

-

Substrate Solubilization: In a 250 mL beaker, dissolve 8.9 g (0.1 mol) of DL-alanine in 100 mL of deionized water. Gentle warming may be required. Cool the solution to room temperature.

-

Causality: Alanine must be fully dissolved to ensure its availability for the reaction.

-

-

Basification: While stirring, add a 10% NaOH solution dropwise until the pH of the alanine solution reaches 9-10. Place the beaker in an ice bath and allow it to cool to approximately 5 °C.

-

Acylation (Schotten-Baumann Reaction): Slowly add 14.1 g (0.1 mol) of benzoyl chloride dropwise to the cold, stirring solution over 30 minutes. Simultaneously, add another 10% NaOH solution as needed to maintain the pH between 9 and 10.

-

Causality: Maintaining the pH is critical. The reaction produces HCl as a byproduct, which would protonate the unreacted alanine, rendering it non-nucleophilic. The added base neutralizes this acid, allowing the reaction to proceed to completion.[10]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.

-

Causality: This ensures that the reaction has proceeded to completion, maximizing the yield of the desired product.

-

-

Product Precipitation: Carefully acidify the reaction mixture by adding concentrated HCl dropwise until the pH is approximately 2. A white precipitate of N-Benzoyl-DL-alanine will form.

-

Causality: The product exists as a sodium salt (sodium 2-benzamidopropanoate) in the basic solution. Acidification protonates the carboxylate group, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its low water solubility.[10]

-

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold deionized water to remove residual salts.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Trustworthiness: Recrystallization is a self-validating purification technique. The desired compound and impurities have different solubility profiles. By dissolving in a minimum of hot solvent and cooling slowly, pure crystals of N-Benzoyl-DL-alanine form, leaving impurities behind in the solvent.

-

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point and yield. The expected melting point should be sharp and close to the literature value (165-167 °C), which serves as a key indicator of purity.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of N-Benzoyl-DL-alanine.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. The following techniques provide a self-validating system of checks.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum provides confirmation of the key functional groups. Expect to observe a strong carbonyl (C=O) stretch from the amide at approximately 1650 cm⁻¹ and a broad O-H stretch from the carboxylic acid between 2500–3300 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. Key expected signals include aromatic protons from the benzoyl group between δ 7.4–7.8 ppm and the characteristic methyl protons of the alanine moiety as a doublet between δ 1.4–1.6 ppm.[3]

-

Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the molecular weight. The analysis should show a molecular ion peak corresponding to the compound's exact mass (193.0739 g/mol ).[3]

References

-

PubChem. (n.d.). N-Benzoyl-DL-alanine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). N-Benzoyl-dl-alanine. NIST Chemistry WebBook. Retrieved from [Link]

-

GSRS. (n.d.). N-BENZOYL-DL-ALANINE. Global Substance Registration System. Retrieved from [Link]

-

ChemBK. (n.d.). N-benzoyl-dl-alanine. ChemBK. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-BENZOYL-DL-ALANINE. MySkinRecipes. Retrieved from [Link]

Sources

- 1. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 4. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. N-Benzoyl-dl-alanine [webbook.nist.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

The Solubility Profile of N-Benzoyl-DL-alanine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of N-Benzoyl-DL-alanine, a critical parameter for its application in pharmaceutical sciences, synthetic chemistry, and biochemical research. As a protected amino acid derivative, understanding its behavior in various solvent systems is paramount for successful experimental design, formulation development, and process optimization. This document offers a blend of theoretical principles, practical methodologies, and critical analysis to support researchers and drug development professionals.

Introduction to N-Benzoyl-DL-alanine and Its Scientific Significance

N-Benzoyl-DL-alanine is an N-acyl amino acid, structurally representing alanine with a benzoyl group attached to its amino group. This modification imparts significant changes to the molecule's physicochemical properties compared to the parent amino acid, influencing its utility in various scientific domains. In medicinal chemistry, the benzoyl group can introduce hydrophobicity, potentially enhancing the binding of molecules to protein targets[1]. It serves as a crucial building block in the synthesis of more complex molecules and peptides, where the benzoyl group can act as a protecting group for the amine functionality[2]. Furthermore, its derivatives are explored for their biological activities and interactions with metal ions and enzymes[2].

A thorough understanding of the solubility of N-Benzoyl-DL-alanine is a prerequisite for its effective use. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and is a critical determinant of bioavailability in pharmaceutical formulations[3]. This guide delves into the factors governing its solubility in both aqueous and organic media, providing a foundation for its practical application.

Physicochemical Properties of N-Benzoyl-DL-alanine

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of N-Benzoyl-DL-alanine are summarized in the table below, providing a snapshot of the molecule's characteristics that influence its interaction with different solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][4][5][6] |

| Molecular Weight | 193.20 g/mol | [1][2][4][5][6] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Melting Point | 165-167 °C | [7][8] |

| Water Solubility | Very slightly soluble | [4][7][8][9] |

| log10(Water Solubility in mol/L) | -1.86 | [10] |

| XLogP3 | 1.2 - 1.46 | [4][7] |

| Hydrogen Bond Donor Count | 2 | [4][7] |

| Hydrogen Bond Acceptor Count | 3 | [4][7] |

| Topological Polar Surface Area | 66.4 Ų | [4][7] |

Quantitative Solubility Data

Table of Solubility Data:

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 25 | 9.5 g/L | [4] |

| Water | Not Specified | Very slightly soluble | [4][7][8][9] |

| Ethanol | Not Specified | Soluble (used for recrystallization) | [2] |

| Aqueous Ethanol | Not Specified | Soluble (used for recrystallization) | [2] |

| Dimethylformamide (DMF) | Not Specified | Increased solubility | [1] |

| Alcohols | Not Specified | Increased solubility | [1] |

The limited solubility in water is a key characteristic, while its solubility is enhanced in polar organic solvents. This behavior is predictable based on the molecule's structure, which contains both polar (carboxylic acid and amide groups) and non-polar (benzoyl group and the alanine side chain) moieties.

Experimental Determination of Solubility: A Step-by-Step Protocol

To ensure accuracy and reproducibility, a standardized method for determining solubility is crucial. The equilibrium shake-flask method is a widely accepted technique for measuring thermodynamic solubility, which represents the true equilibrium between the dissolved and undissolved solute[11].

Principle of the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Experimental Workflow

Caption: Workflow for determining equilibrium solubility.

Detailed Protocol

-

Preparation:

-

Accurately weigh an amount of N-Benzoyl-DL-alanine that is in clear excess of its expected solubility and add it to a series of glass vials.

-

Using a calibrated pipette, add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The duration should be established through preliminary experiments to confirm that the concentration in solution does not change over a longer incubation time.

-

-

Phase Separation:

-

Remove the vials from the incubator and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Prepare a series of dilutions of the clear filtrate using the same solvent.

-

Quantify the concentration of N-Benzoyl-DL-alanine in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculate the solubility of N-Benzoyl-DL-alanine in the solvent, taking into account the dilution factor, and express the result in appropriate units (e.g., mg/mL, mol/L).

-

Analysis of Solubility Behavior: The Interplay of Molecular Forces

The observed solubility of N-Benzoyl-DL-alanine in different solvents can be rationalized by considering the principle of "like dissolves like." This principle is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Factors influencing the solubility of N-Benzoyl-DL-alanine.

-

In Water: The presence of the polar carboxylic acid and amide groups allows for hydrogen bonding with water molecules. However, the large, non-polar benzoyl group disrupts the hydrogen-bonding network of water, leading to an overall low solubility. The hydrophobic effect, where non-polar groups are excluded from the aqueous phase, is a significant factor.

-

In Polar Aprotic Solvents (e.g., DMF): Solvents like dimethylformamide are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amide protons of N-Benzoyl-DL-alanine. The absence of a strong hydrogen-bonding network in the solvent itself, compared to water, and the ability of the solvent to accommodate the non-polar benzoyl group contribute to increased solubility[1].

-

In Alcohols (e.g., Ethanol): Alcohols are amphipathic, possessing both a polar hydroxyl group and a non-polar alkyl chain. The hydroxyl group can engage in hydrogen bonding with the solute, while the alkyl chain can interact with the non-polar benzoyl group via van der Waals forces. This dual nature makes alcohols effective solvents for N-Benzoyl-DL-alanine, as evidenced by their use in recrystallization[2].

Conclusion and Future Perspectives

The solubility of N-Benzoyl-DL-alanine is a multifaceted property governed by its molecular structure and the nature of the solvent. It exhibits limited solubility in water and enhanced solubility in polar organic solvents such as alcohols and dimethylformamide. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining reliable and reproducible solubility data.

For drug development professionals and synthetic chemists, a comprehensive understanding and accurate measurement of solubility are indispensable. Future work should focus on generating a more extensive quantitative solubility dataset for N-Benzoyl-DL-alanine in a wider array of pharmaceutically and synthetically relevant solvents at various temperatures. This would enable the development of predictive solubility models and facilitate more efficient process development and formulation design.

References

- 1. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Page loading... [guidechem.com]

- 5. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 10. chemeo.com [chemeo.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide on the Pivotal Role of the Benzoyl Group in the Functionality of N-Benzoyl-DL-alanine

Abstract

N-Benzoyl-DL-alanine, a synthetically versatile derivative of the amino acid alanine, holds a significant position in biochemical research and pharmaceutical development. Its utility is largely dictated by the presence of the N-terminal benzoyl group. This technical guide provides a comprehensive exploration of the multifaceted roles of the benzoyl moiety, dissecting its influence on the molecule's chemical properties, biological activity, and applications. We will delve into its function as a critical protecting group in peptide synthesis, its contribution to molecular recognition and binding through hydrophobic interactions, and its utility as a probe for studying enzymatic mechanisms and amino acid transport systems. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how this seemingly simple chemical modification imparts a wide range of functionalities to the parent amino acid.

Introduction: Beyond a Simple Derivative

N-Benzoyl-DL-alanine is an N-acyl amino acid characterized by a benzoyl group attached to the nitrogen atom of DL-alanine.[1][2][3] This modification transforms the zwitterionic amino acid into a molecule with distinct physicochemical properties and a broad spectrum of applications.[1] While often viewed as a straightforward derivative, the benzoyl group is not merely a passive addition; it is an active participant that dictates the molecule's behavior and utility in complex biological and chemical systems. Understanding the precise role of this aromatic acyl group is paramount for its effective application in research and development. This guide will elucidate the core functions of the benzoyl group, providing both theoretical grounding and practical insights for the scientific community.

The Chemical Significance of the Benzoyl Group

The introduction of a benzoyl group to the amino terminus of DL-alanine imparts several key chemical characteristics that underpin its functionality.

Amine Protection in Peptide Synthesis

One of the most fundamental roles of the benzoyl group is to serve as a robust protecting group for the amine functionality of alanine during peptide synthesis.[1] In the stepwise construction of peptide chains, the nucleophilic amino group of an amino acid must be temporarily blocked to prevent unwanted side reactions, such as self-polymerization, while the carboxyl group is activated for amide bond formation. The benzoyl group provides an effective shield, rendering the nitrogen atom non-nucleophilic.

Experimental Protocol: Synthesis of N-Benzoyl-DL-alanine via Schotten-Baumann Reaction

This protocol describes a common method for the benzoylation of DL-alanine.[1][4][5]

Materials:

-

DL-alanine

-

Benzoyl chloride

-

2N Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

pH indicator paper or pH meter

Procedure:

-

Dissolve DL-alanine in a 2N NaOH solution in a beaker, maintaining a cool temperature using an ice bath (0-5°C).[4][5]

-

While vigorously stirring, add benzoyl chloride and an equivalent amount of 2N NaOH solution alternately in small portions. Ensure the reaction mixture remains alkaline (pH > 8).[1][4]

-

After the addition is complete, continue stirring at room temperature for approximately 15-30 minutes to ensure the reaction goes to completion.[5]

-

Carefully acidify the clear solution with concentrated HCl to a pH of 2, while cooling in an ice bath.[5]

-

The N-Benzoyl-DL-alanine will precipitate as a white solid.

-

Collect the product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.[1]

Modulation of Physicochemical Properties

The benzoyl group, with its aromatic phenyl ring, significantly increases the hydrophobicity and steric bulk of the alanine molecule.[4] This alteration of its physicochemical properties has profound implications for its biological interactions.

| Property | DL-Alanine | N-Benzoyl-DL-alanine | Impact of Benzoyl Group |

| Molecular Weight ( g/mol ) | 89.09 | 193.20[2][3][6] | Increased mass and size. |

| Solubility in Water | Highly soluble | Very slightly soluble[7][8] | Decreased polarity and increased hydrophobicity. |

| XLogP3 | -3.0 | 1.2[3][8] | Shift from hydrophilic to lipophilic character. |

This table summarizes the key physicochemical differences between DL-alanine and its N-benzoyl derivative, highlighting the transformative effect of the benzoyl group.

The Benzoyl Group in Biological Systems and Assays

The modified properties conferred by the benzoyl group make N-Benzoyl-DL-alanine a valuable tool for investigating various biological processes.

Probing Enzyme-Substrate Interactions

N-Benzoyl-DL-alanine serves as a model substrate for studying the catalytic mechanisms of certain enzymes, particularly proteases like carboxypeptidase and trypsin, which recognize and cleave specific amino acid residues.[1] The benzoyl group can influence the binding affinity of the compound to the active site of these enzymes, allowing researchers to investigate the structural and chemical requirements for substrate recognition and catalysis.[1] By comparing the enzymatic hydrolysis of N-benzoyl-alanine with other N-acylated amino acids, one can dissect the contribution of the N-terminal group to the enzyme-substrate interaction.

Diagram: Generalized Enzyme-Substrate Interaction

Caption: Interaction of N-Benzoyl-DL-alanine with an enzyme active site.

A Tool for Studying Amino Acid Transport

The hydrophobic nature of the benzoyl group allows it to mimic the nonpolar side chains of natural amino acids like phenylalanine or leucine.[1] This property makes N-Benzoyl-DL-alanine a useful tool for studying amino acid transport mechanisms across biological membranes.[1] It can be used in competitive inhibition assays to probe the specificity and kinetics of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[1] Radiolabeled versions of N-benzoyl-alanine can also be employed to directly track its uptake into cells.[1]

Influence on Biological Activity

The benzoyl group is integral to the diverse biological activities observed for N-benzoyl amino acid derivatives. For instance, studies have shown that N-benzoyl amino acids can form complexes with metal ions, which can alter their reactivity and biological effects.[1] Furthermore, the specific structure of the benzoyl group and the amino acid side chain can be modified to develop compounds with targeted biological activities, such as antifungal properties.[9] In the context of drug discovery, the benzoyl-alanine scaffold can serve as a pharmacophoric fragment that can be incorporated into larger molecules to enhance their binding to protein targets.[4]

Applications in Synthetic and Medicinal Chemistry

Beyond its use as a research tool, the unique properties imparted by the benzoyl group lead to several practical applications for N-Benzoyl-DL-alanine.

Asymmetric Synthesis and Chiral Resolution

N-Benzoyl-L-alanine (the L-enantiomer) is employed as a chiral auxiliary in asymmetric synthesis.[4] Its well-defined stereochemistry can be used to direct the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product.[4] Additionally, it plays a role in the optical resolution of racemic amino acids. For example, N-Benzoyl-L-alanine can selectively crystallize with one enantiomer of a racemic mixture of another amino acid, allowing for their separation.[4]

Diagram: Workflow for Chiral Resolution

Caption: Use of N-Benzoyl-L-alanine in the optical resolution of a racemic amino acid mixture.

Intermediate in Pharmaceutical Synthesis

N-Benzoyl-DL-alanine serves as a valuable intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients (APIs).[7][10][11][12][13] Its structure can be further modified through reactions such as hydrolysis of the amide bond to regenerate DL-alanine and benzoic acid, or reduction of the benzoyl group to an N-benzyl group.[1]

Conclusion

The benzoyl group in N-Benzoyl-DL-alanine is far from a simple appendage. It is a strategically important functional group that fundamentally alters the molecule's chemical and physical properties. This transformation enables its use as a protecting group in peptide synthesis, a hydrophobic probe for studying biological interactions, a chiral auxiliary in asymmetric synthesis, and a versatile intermediate in drug development. A thorough understanding of the multifaceted roles of the benzoyl group is essential for leveraging the full potential of N-Benzoyl-DL-alanine and its derivatives in scientific research and pharmaceutical innovation.

References

-

N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem - NIH. [Link]

-

N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem - NIH. [Link]

-

Synthesis of N-benzoyl L-alanine - PrepChem.com. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI. [Link]

-

Synthesis of α-benzoyl-L-alanine and α-benzoyl-D-alanine from acetamidomalonate. - ResearchGate. [Link]

-

N-BENZOYL-DL-ALANINE - MySkinRecipes. [Link]

-

The Role of DL-Alanine in Pharmaceutical Synthesis and Development. [Link]

Sources

- 1. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]

- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]

- 5. prepchem.com [prepchem.com]

- 6. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Benzoyl-DL-alanine, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 10. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. N-Benzoyl-DL-alanine, 97+% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. nbinno.com [nbinno.com]

N-Benzoyl-DL-alanine: A Secondary Metabolite in Xenobiotic Detoxification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-DL-alanine is an N-acyl amino acid identified as a metabolite in biological systems. While structurally related to the broad class of N-acyl amino acids, which includes endogenous signaling molecules, its primary role appears to be in the detoxification of xenobiotics, specifically benzoic acid. This guide provides a comprehensive technical overview of N-Benzoyl-DL-alanine, detailing its biochemical origins, the enzymatic kinetics governing its formation, its clinical significance as a biomarker of metabolic load, and detailed methodologies for its synthesis and analysis. This document is intended for researchers in drug metabolism, toxicology, and clinical chemistry who require a deep understanding of secondary xenobiotic metabolism pathways.

Introduction: Situating N-Benzoyl-alanine in Metabolism

N-Benzoyl-DL-alanine (also referred to as benzoylalanine) is the N-benzoyl derivative of the amino acid alanine.[1][2] It belongs to the family of N-acyl amino acids, a diverse group of molecules formed by the conjugation of an amino acid with a carboxylic acid.[3] While many N-acyl amino acids, particularly those with long-chain fatty acid moieties, are recognized as endogenous signaling molecules, the biological context of N-Benzoyl-alanine is distinctly different.[3]

Its significance arises from its role as a metabolite, primarily in the context of xenobiotic detoxification.[4] The benzoyl group is not a typical endogenous acyl donor; instead, it is derived from benzoic acid, a compound commonly encountered as a food preservative (sodium benzoate) and as a metabolic breakdown product of various dietary polyphenols.[5][6] The primary and most efficient pathway for detoxifying benzoic acid in mammals is through conjugation with glycine to form hippuric acid, which is then readily excreted in the urine.[7][8] N-Benzoyl-alanine represents an alternative, secondary detoxification product, the formation of which provides critical insights into the capacity and flexibility of the body's conjugation pathways under high xenobiotic load or metabolic stress.[4]

Biochemical Formation: An Alternative Pathway in Benzoic Acid Detoxification

The formation of N-Benzoyl-alanine is intrinsically linked to the metabolism of benzoic acid. This process occurs in the mitochondria, primarily in the liver and kidney, and involves a two-step enzymatic reaction.[9]

Step 1: Activation of Benzoic Acid Before conjugation, benzoic acid must be activated to a high-energy thioester intermediate, benzoyl-Coenzyme A (benzoyl-CoA). This reaction is catalyzed by an acyl-CoA synthetase.[10][11]

Step 2: Amino Acid Conjugation by Glycine N-Acyltransferase (GLYAT) The central enzyme in this pathway is Glycine N-Acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase.[11] GLYAT catalyzes the transfer of the benzoyl group from benzoyl-CoA to the amino group of an amino acid.[12] The primary substrate for GLYAT is glycine, leading to the formation of hippuric acid.[13] However, GLYAT exhibits broader substrate specificity and can utilize other amino acids, including alanine.[14]

The decision point in the pathway—whether benzoyl-CoA is conjugated with glycine or alanine—is dictated by substrate availability and the kinetic parameters of GLYAT.

Caption: Metabolic pathway of Benzoic Acid detoxification.

Enzyme Kinetics: The Basis of Substrate Selection

The preferential formation of hippuric acid over N-Benzoyl-alanine is explained by the significant difference in the affinity of GLYAT for glycine versus alanine. This has been quantified through Michaelis-Menten kinetics, where the Km (Michaelis constant) represents the substrate concentration at which the enzyme operates at half its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.

A study investigating bovine and human liver GLYAT determined the Km values for several amino acid substrates using benzoyl-CoA as the acyl donor.[14] The results clearly demonstrate that glycine is the highly preferred substrate.

| Enzyme Source | Substrate | Michaelis Constant (Km) |

| Human Liver GLYAT | Glycine | 6.4 mM |

| Alanine | 997 mM | |

| Bovine Liver GLYAT | Glycine | 6.2 mM |

| Alanine | 1573 mM | |

| Table 1: Comparative Km values for Glycine and Alanine as substrates for Glycine N-Acyltransferase (GLYAT). Data sourced from a study on the utilization of alternative amino acid substrates for GLYAT.[14] |

Expert Interpretation: The Km for alanine is approximately 150 to 250 times higher than that for glycine.[14] This kinetic disparity ensures that under normal physiological conditions, the detoxification of benzoic acid overwhelmingly proceeds through glycine conjugation. The formation of N-Benzoyl-alanine only becomes substantial when the concentration of benzoic acid is so high that the available pool of mitochondrial glycine is significantly depleted, forcing the enzyme to utilize the much more abundant but lower-affinity substrate, alanine.

Clinical Significance: A Biomarker of Metabolic Overload

The most compelling evidence for the formation of N-Benzoyl-alanine in humans comes from a clinical setting. A 1985 study analyzed the urine of hyperammonemic patients who were receiving high-dose sodium benzoate therapy.[4] Benzoate is administered to these patients as a nitrogen-scavenging agent; it conjugates with glycine to form hippuric acid, thereby providing a pathway for the excretion of nitrogen.

Researchers found that in addition to the expected large quantities of hippuric acid, the patients' urine contained significant amounts of benzoylalanine.[4] This finding was highly significant for two reasons:

-

It confirmed that the N-benzoylation of alanine is a functional metabolic pathway in humans.

-

It established the physiological conditions for its activation: a massive influx of a xenobiotic carboxylic acid leading to the depletion of the primary conjugating amino acid, glycine.[4]

Therefore, the presence of N-Benzoyl-alanine in urine can be interpreted as a biomarker indicating that the primary glycine conjugation pathway for detoxification is saturated or overwhelmed.

Analytical Methodologies

The definitive identification and quantification of N-Benzoyl-DL-alanine in biological matrices requires robust analytical techniques. The original clinical detection was achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Protocol: GC-MS Analysis of N-Benzoyl-alanine in Urine

This protocol is based on the methodology used to first identify benzoylalanine in patient urine.[4] The core principle involves extraction of the acidic metabolite, chemical derivatization to increase its volatility for gas chromatography, and subsequent detection by mass spectrometry.

1. Sample Preparation and Extraction

- Rationale: To isolate acidic metabolites from the complex urine matrix and concentrate the analyte.

- Procedure:

- Take a 1.0 mL aliquot of urine.

- Add an internal standard (e.g., a stable isotope-labeled version of N-Benzoyl-alanine or a structurally similar compound not present in urine) for accurate quantification.

- Acidify the urine to pH ~1.0 using concentrated HCl. This protonates the carboxylic acid group, making it less water-soluble and more extractable into an organic solvent.

- Perform a liquid-liquid extraction by adding 3.0 mL of ethyl acetate. Vortex vigorously for 2 minutes.

- Centrifuge at 2000 x g for 5 minutes to separate the layers.

- Carefully transfer the upper organic (ethyl acetate) layer to a clean glass tube.

- Repeat the extraction on the aqueous layer with a fresh 3.0 mL of ethyl acetate and combine the organic layers.

- Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization

- Rationale: N-Benzoyl-alanine is not sufficiently volatile for GC analysis. Derivatization of the polar -COOH and -NH groups with trimethylsilyl (TMS) groups replaces the acidic protons with non-polar TMS groups, increasing volatility.

- Procedure:

- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

- Seal the tube tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

- Cool the sample to room temperature before injection.

3. GC-MS Analysis

- Rationale: To separate the derivatized analyte from other components in the extract and to detect and quantify it based on its unique mass spectrum.

- Parameters (Typical):

- Gas Chromatograph: Agilent GC or equivalent.

- Column: DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Injection: 1 µL, splitless mode.

- Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer: Quadrupole or Ion Trap MS.

- Ionization: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Scan mode for identification (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS-derivatized N-Benzoyl-alanine.

Urine [label="Urine Sample", fillcolor="#FBBC05"];

Acidify [label="Acidify to pH 1"];

Extract [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"];

Dry [label="Evaporate to Dryness"];

Derivatize [label="Derivatize with BSTFA\n(60°C, 30 min)"];

Inject [label="Inject into GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Result [label="Quantification of\nN-Benzoyl-alanine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Urine -> Acidify [label="1. Preparation"];

Acidify -> Extract;

Extract -> Dry;

Dry -> Derivatize [label="2. Volatilization"];

Derivatize -> Inject [label="3. Analysis"];

Inject -> Result;

}

Caption: Workflow for the GC-MS analysis of N-Benzoyl-alanine.

Laboratory Synthesis of an Analytical Standard

To validate any analytical method, an authentic, high-purity standard of N-Benzoyl-DL-alanine is required. It can be synthesized via a straightforward Schotten-Baumann reaction.

-

Protocol:

-

Dissolve DL-alanine in a 2N sodium hydroxide solution, cooling the mixture in an ice bath.[14]

-

Add benzoyl chloride and additional 2N sodium hydroxide solution alternately in portions, while shaking vigorously and maintaining a low temperature and alkaline pH.

-

After the addition is complete, continue to shake the mixture at room temperature for approximately 15 minutes.

-

Acidify the clear solution with concentrated hydrochloric acid to pH 2 while cooling.

-

The product, N-Benzoyl-DL-alanine, will precipitate as a white solid.

-

Collect the solid by filtration and purify by recrystallization.

-

Future Directions and Conclusion

N-Benzoyl-DL-alanine serves as a fascinating case study in xenobiotic metabolism, highlighting the secondary pathways that become active during metabolic overload. While its formation is well-rationalized and has been observed in specific clinical contexts, several areas warrant further investigation:

-

Catabolism: The enzymatic pathway for the degradation of N-Benzoyl-alanine has not been explicitly studied. It is likely hydrolyzed by a non-specific amide hydrolase, but the identity and kinetics of such an enzyme are unknown.

-

Toxicology: Direct toxicological studies on N-Benzoyl-DL-alanine are lacking. While it is a detoxification product, understanding its own safety profile would be beneficial.

-

Broader Significance: Investigating other conditions or xenobiotic exposures that might lead to glycine depletion could reveal a broader clinical relevance for N-Benzoyl-alanine as a biomarker.

References

- Benzoic Acid - Metabolic Analysis Markers (Urine). (n.d.). Lab Results Explained. Retrieved January 3, 2026.

- Plakas, S. M., & James, M. O. (1990).

- van der Westhuizen, F. H., Erasmus, E., & van Dijk, A. A. (2000). The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase. Journal of Biochemical and Molecular Toxicology, 14(2), 102-109.

- Benzoic Acid - Metabolimix+. (n.d.).

- Fahien, L. A., & Shemisa, O. A. (2005). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71002, N-Benzoyl-DL-alanine. Retrieved January 3, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 709778, N-benzoyl-L-alanine. Retrieved January 3, 2026, from [Link].

- Badenhorst, C. P., van der Sluis, R., Wauters, J., & van Dijk, A. A. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLoS ONE, 11(12), e0167309.

- Hippuric acid. (2023, March 26). YouTube. Retrieved January 3, 2026.

- GeneCards. (n.d.). GLYAT Gene (Protein Coding), Glycine-N-Acyltransferase. Retrieved January 3, 2026.

- Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2012). Phase II Drug Metabolism. In Topics on Drug Metabolism. InTech.

- Studylib. (n.d.). Metabolic Transformations of Xenobiotics. Retrieved January 3, 2026.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71002, N-Benzoyl-DL-alanine. Retrieved January 3, 2026, from [Link].

- EMBL-EBI. (n.d.). N-benzoyl-L-alanine. MetaboLights. Retrieved January 3, 2026.

- Shinka, T., Inoue, Y., Kuhara, T., Matsumoto, M., & Matsumoto, I. (1985). Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients treated with sodium benzoate. Clinica Chimica Acta, 151(3), 293-300.

- Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 845.

- Longdom Publishing. (n.d.). Brief Note on Xenobiotic Metabolism in Organic Chemistry. Retrieved January 3, 2026.

- Wikipedia. (n.d.). Glycine N-acyltransferase. Retrieved January 3, 2026.

- UniProtKB. (2010, November 2). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). Retrieved January 3, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients treated with sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Benzoic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. studylib.net [studylib.net]

- 11. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of N-Benzoyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for N-Benzoyl-DL-alanine (C₁₀H₁₁NO₃), a key intermediate in peptide synthesis and drug development. We will delve into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers to verify the identity, purity, and structure of N-Benzoyl-DL-alanine, ensuring the integrity of their scientific endeavors.

Introduction: The Significance of N-Benzoyl-DL-alanine

N-Benzoyl-DL-alanine is a derivative of the amino acid alanine where the amino group is protected by a benzoyl group. This protection strategy is fundamental in peptide synthesis, preventing the amine from participating in unwanted side reactions during the formation of peptide bonds. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and ensuring the successful synthesis of target peptides and pharmaceutical compounds.

The primary method for synthesizing N-Benzoyl-DL-alanine is the Schotten-Baumann reaction , where DL-alanine is acylated using benzoyl chloride in an alkaline aqueous solution.[1][2] This reaction is a classic and efficient method for N-acylation of amino acids.

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 1205-02-3 |

| Appearance | White crystalline solid |

| Melting Point | 165-167 °C |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N-Benzoyl-DL-alanine reveals key vibrational frequencies that are characteristic of its structure.

Table 1: Key IR Absorption Bands for N-Benzoyl-DL-alanine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1540 | Strong | N-H bend and C-N stretch (Amide II) |

| ~1600, ~1490, ~1450 | Medium-Weak | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~750-700 | Strong | C-H out-of-plane bend (Monosubstituted Benzene) |

Interpretation of the IR Spectrum:

The broad absorption around 3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid group. The presence of two distinct carbonyl stretching frequencies is crucial for confirming the structure. The peak around 1720 cm⁻¹ corresponds to the carbonyl of the carboxylic acid, while the peak at approximately 1640 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching) of the benzoyl group. The amide II band, appearing around 1540 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations. The aromatic C-H stretching is observed just above 3000 cm⁻¹, and the aliphatic C-H stretching from the alanine methyl group is seen just below this value. The characteristic absorptions for the monosubstituted benzene ring further confirm the presence of the benzoyl group.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of N-Benzoyl-DL-alanine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Benzoyl-DL-alanine provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data for N-Benzoyl-DL-alanine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.8 | Broad Singlet | 1H | COOH |

| ~8.7 | Doublet | 1H | NH |

| ~7.9 | Multiplet | 2H | Aromatic (ortho-H) |

| ~7.5 | Multiplet | 3H | Aromatic (meta- and para-H) |

| ~4.5 | Quintet | 1H | α-CH |

| ~1.4 | Doublet | 3H | CH₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield signal at ~12.8 ppm is characteristic of the acidic proton of the carboxylic acid. The amide proton (NH) appears as a doublet around 8.7 ppm due to coupling with the adjacent α-proton. The aromatic protons of the benzoyl group appear as multiplets in the 7.5-7.9 ppm region. The quintet at ~4.5 ppm is assigned to the α-proton (CH), which is coupled to both the NH proton and the methyl protons. The methyl (CH₃) protons appear as a doublet around 1.4 ppm, resulting from coupling with the α-proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for N-Benzoyl-DL-alanine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (Carboxylic Acid) |

| ~167 | C=O (Amide) |

| ~134 | Aromatic (Quaternary C) |

| ~131 | Aromatic (para-C) |

| ~128 | Aromatic (meta-C) |

| ~127 | Aromatic (ortho-C) |

| ~49 | α-C |

| ~17 | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The two carbonyl carbons are clearly distinguished, with the carboxylic acid carbonyl appearing at a more downfield shift (~174 ppm) compared to the amide carbonyl (~167 ppm). The aromatic carbons of the benzoyl group are observed in the 127-134 ppm range. The α-carbon of the alanine moiety resonates around 49 ppm, and the methyl carbon appears at approximately 17 ppm.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of N-Benzoyl-DL-alanine in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For N-Benzoyl-DL-alanine, electron ionization (EI) is a common method.

Table 4: Key Fragments in the Mass Spectrum of N-Benzoyl-DL-alanine

| m/z | Relative Intensity | Proposed Fragment |

| 193 | Low | [M]⁺ (Molecular Ion) |

| 148 | Moderate | [M - COOH]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl Cation) |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of N-Benzoyl-DL-alanine. However, under electron ionization, this peak may be of low intensity due to the lability of the molecule. The most prominent peak is often observed at m/z 105, which corresponds to the stable benzoyl cation ([C₆H₅CO]⁺). This fragment is formed by the cleavage of the amide bond. Another significant peak is found at m/z 77, representing the phenyl cation ([C₆H₅]⁺), which arises from the loss of a carbonyl group from the benzoyl cation. The peak at m/z 148 is attributed to the loss of the carboxylic acid group from the molecular ion.

Experimental Protocol: Acquiring the Mass Spectrum (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating, and then ionize it using a beam of high-energy electrons (typically 70 eV).

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions and generate the mass spectrum.

Visualizing the Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the N-Benzoyl-DL-alanine molecule and its fragmentation in the mass spectrometer, we can use diagrams.

Caption: Molecular structure of N-Benzoyl-DL-alanine highlighting key functional groups.

Caption: Key fragmentation pathways of N-Benzoyl-DL-alanine in mass spectrometry.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a robust and self-validating system for the identification and characterization of N-Benzoyl-DL-alanine. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they confirm the presence of all key functional groups and the overall molecular framework. This guide serves as a valuable resource for scientists, enabling them to confidently utilize N-Benzoyl-DL-alanine in their research and development activities.

References

-

PubChem. N-Benzoyl-DL-alanine. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

SpectraBase. N-Benzoylalanine. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]

-

NIST WebBook. N-Benzoyl-dl-alanine. [Link]

-

NIST WebBook. N-Benzoyl-dl-alanine Mass Spectrum. [Link]

-

Re3data.org. Spectral Database for Organic Compounds. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

Cheméo. N-Benzoyl-dl-alanine. [Link]

-

BYJU'S. Schotten Baumann Reaction. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

-

PubChem. N-benzoyl-L-alanine. [Link]

-

MySkinRecipes. N-BENZOYL-DL-ALANINE. [Link]

-

NIST WebBook. Benzaldehyde. [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

Sources

N-Benzoyl-DL-alanine safety, handling, and MSDS information

An In-Depth Technical Guide to the Safe Handling of N-Benzoyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction